3-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
The compound 3-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is a hybrid heterocyclic molecule featuring two pharmacologically significant moieties: a 1,3-dioxoisoindol-2-yl group and a 1,3,4-thiadiazol-2-yl scaffold. The 1,3-dioxoisoindole moiety is known for its electron-withdrawing properties and role in enhancing metabolic stability, while the 1,3,4-thiadiazol ring contributes to diverse biological activities, including antimicrobial and anticancer effects .
These properties suggest moderate thermal stability and solubility profiles typical of aromatic heterocycles.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10(2)9-14-19-20-17(25-14)18-13(22)7-8-21-15(23)11-5-3-4-6-12(11)16(21)24/h3-6,10H,7-9H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMVOFLPRDWHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The chemical formula of the compound is with a molecular weight of approximately 358.42 g/mol. The structural representation includes a dioxoisoindole moiety linked to a thiadiazole group through a propanamide chain.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoindole and thiadiazole rings. Specific methodologies may vary, but they generally utilize readily available precursors and standard organic synthesis techniques.
Antimicrobial Properties
Research has indicated that compounds containing the isoindole and thiadiazole moieties exhibit significant antimicrobial activity. For instance:
- A study demonstrated that derivatives of thiadiazoles showed promising antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted antifungal activity against Candida albicans, suggesting that similar structures might confer these properties .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. In vitro assays have shown that certain derivatives can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer models .
Enzyme Inhibition
Certain studies have focused on the enzyme inhibition potential of thiadiazole derivatives. For example:
- Compounds similar to the one have been reported to inhibit key enzymes involved in cancer metabolism and proliferation .
- Enzyme assays indicated that these compounds could act as effective inhibitors of specific kinases associated with tumor growth .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated significant antibacterial effects against S. aureus and antifungal effects against C. albicans. |
| Anticancer Potential | Induced apoptosis in breast cancer cell lines; reduced cell viability in lung cancer models. |
| Enzyme Inhibition | Inhibited specific kinases involved in cancer metabolism, showing potential for therapeutic applications. |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . Studies have shown its ability to inhibit the proliferation of various cancer cell lines through several mechanisms:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from dividing.
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across different cancer types, including breast cancer and prostate cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . It has shown effectiveness against various bacterial strains and fungi. The presence of the thiadiazole ring enhances its reactivity and biological activity against pathogens. Notable findings include:
- Inhibition of Bacterial Growth : Significant reduction in bacterial counts for strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Promising results against fungal infections, suggesting potential therapeutic applications in treating microbial infections .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Hepatocellular Carcinoma : In vitro studies revealed that the compound significantly reduced hepatocellular carcinoma cell proliferation and induced apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : A study assessed its antimicrobial activity against common pathogens, demonstrating notable effectiveness in inhibiting their growth.
Comparison with Similar Compounds
Table 1: Comparison of 1,3,4-Thiadiazol Derivatives
*Structural data inferred from .
Oxadiazole vs. Thiadiazol Derivatives
Replacing the thiadiazol ring with oxadiazol alters electronic properties and bioactivity (Table 2). For example:
- 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) : Exhibits a lower melting point (135–136°C) than thiadiazol analogs, suggesting reduced crystallinity due to weaker S–S interactions .
- 7c–7f (1,3,4-oxadiazol-2-yl derivatives): Molecular weights (~375–389 g/mol) are comparable to thiadiazol derivatives, but amino-thiazol substituents may enhance hydrogen-bonding capacity .
Table 2: Thiadiazol vs. Oxadiazol Derivatives
Substituent Effects on Bioactivity
- Pesticide Analogs: Buthidazole (3-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-imidazolidinone) highlights the role of bulky substituents (e.g., tert-butyl) in enhancing herbicidal activity .
- Anticancer Candidates : Indole-based 1,3,4-oxadiazol-2-ylthioacetamides demonstrate that electron-rich aromatic systems (e.g., benzothiazol) improve cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
